Vardenafil Oxopiperazine-D6 (Impurity) Vardenafil Oxopiperazine-D6 (Impurity)
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201443
InChI:
SMILES:
Molecular Formula: C₂₁H₂₀D₆N₆O₅S
Molecular Weight: 480.57

Vardenafil Oxopiperazine-D6 (Impurity)

CAS No.:

Cat. No.: VC0201443

Molecular Formula: C₂₁H₂₀D₆N₆O₅S

Molecular Weight: 480.57

* For research use only. Not for human or veterinary use.

Vardenafil Oxopiperazine-D6 (Impurity) -

Specification

Molecular Formula C₂₁H₂₀D₆N₆O₅S
Molecular Weight 480.57

Introduction

Chemical Characterization and Properties

Vardenafil Oxopiperazine-D6 (Impurity) is a stable isotope-labeled compound with the IUPAC name 2-[2-ethoxy-5-(2,2,3,3,6,6-hexadeuterio-5-oxopiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f] triazin-4-one . The compound is characterized by the deuterium labeling at specific positions of the oxopiperazine ring, making it particularly valuable for analytical chemistry applications. Its molecular formula is C21H20D6N6O5S, representing a structure where six hydrogen atoms have been replaced with deuterium .

The compound has a molecular weight of 480.57 g/mol and is primarily available in neat form with high purity specifications exceeding 95% as determined by HPLC analysis . The CAS registry number assigned to this compound is 448184-58-5, providing a unique identifier in chemical databases .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Vardenafil Oxopiperazine-D6 (Impurity)

PropertyValueReference
Molecular FormulaC21H20D6N6O5S
Molecular Weight480.57 g/mol
CAS Number448184-58-5
Purity>95% (HPLC)
Physical StateNeat (solid)
Structure ClassificationStable Isotope Labeled

The compound represents a deuterated version of vardenafil oxopiperazine, which is known to be an important metabolite or degradation product of vardenafil. The strategic placement of deuterium atoms in the 2,2,3,3,6,6-positions of the oxopiperazine moiety creates a compound that retains essentially the same chemical properties as the non-deuterated version but can be distinguished by mass spectrometry techniques .

Analytical Applications and Significance

Vardenafil Oxopiperazine-D6 serves crucial functions in pharmaceutical analysis, particularly as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) techniques. The deuterium labeling creates a mass shift that allows for clear differentiation from the non-labeled compound in mass spectrometric analysis, while maintaining nearly identical chromatographic behavior .

Role in Pharmaceutical Quality Control

As a labeled analogue of Vardenafil oxopiperazine, this compound is primarily utilized in analytical chemistry to identify and quantify vardenafil and its impurities or metabolites in various matrices . The pharmaceutical industry employs such deuterated standards to ensure accurate quantification of active pharmaceutical ingredients and their related substances, which is essential for quality control of medications.

Contemporary pharmaceutical analysis often employs sophisticated LC-MS/MS methods for the detection and quantification of erectile dysfunction drugs like vardenafil. The Orbitrap-based LC-MS/MS method shows enhanced speed (5-fold and 2.5-fold, respectively) and sensitivity compared to traditional methods, with no observed false positives or false negatives . Vardenafil Oxopiperazine-D6 can serve as an ideal internal standard in such analyses.

Research Methods and Analytical Techniques

Various analytical techniques have been employed in research involving vardenafil and its related compounds, including Vardenafil Oxopiperazine-D6. These methods are critical for pharmaceutical analysis, particularly in detecting adulteration and counterfeit compounds.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for analysis of vardenafil and its related compounds. In one notable study of vardenafil bioavailability, the SDS-089 nasal Vardenafil solution showed excellent accuracy (mean 100, Standard Deviation 4.1, % Relative Standard Deviation of 4%) and good precision (mean 50.1, SD 2.1, %RSD of 4%) on high (50ng/ml) QC assay tests .

Table 2: Representative Pharmacokinetic Parameters from LC-MS/MS Analysis

ParameterNasal Spray (4mg)Oral Tablet (10mg)Reference
T1/2 (hour)2.52±0.992.46±0.73
Tmax (hour)0.17±0.540.97±0.35
Cmax (ng/mL)9.21±4.1111.24±7.83
AUC0-inf (ng/mL*h)21.03±12.5437.25±41.51

This type of analysis often requires internal standards like Vardenafil Oxopiperazine-D6 to achieve the reported levels of precision and accuracy.

Structure Elucidation Techniques

For structure elucidation of vardenafil and related compounds, researchers employ multiple complementary techniques:

  • LC-ESI-MSn (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry)

  • Direct-infusion ESI-MSn

  • 1H- and 13C-NMR (Nuclear Magnetic Resonance)

  • IR (Infrared) spectroscopy

For LC-DAD analysis, C18 columns (250 mm × 4.6 mm × 5.0 µm) with gradient elution conditions are commonly used, employing mobile phases such as 10 mM ammonium formate (A) and acetonitrile (B). For LC-MS analysis, researchers typically use C18 columns (150 mm × 2.0 mm × 3.0 µm), while dichloromethane serves as a common solvent for NMR spectroscopy .

HPTLC Method

High-performance thin-layer chromatography (HPTLC) has also been validated as a suitable and economical method for screening PDE-5 inhibitors, including vardenafil and its related compounds, as adulterants in dietary supplements intended for sexual activity enhancement . This method is often performed on Merck silica gel 60 F254 Premium Purity HPTLC glass plates with mobile phases consisting of tert-butyl methyl ether:methanol:ammonia or methanol:ethyl acetate in specific ratios .

SupplierCatalog NumberPackage SizePrice (€)Reference
CymitQuimicaTR-V0980322500 µg223.00
CymitQuimicaTR-V09803210 mg794.00
CymitQuimicaTR-V09803225 mg1,521.00
LGC StandardsTRC-V098032VariousNot specified
PharmaffiliatesPA STI 086720Not specifiedNot specified

Relationship to Other Vardenafil Compounds

Vardenafil Oxopiperazine-D6 is part of a larger family of vardenafil-related compounds, including various metabolites, impurities, and isotopically labeled analogues. Understanding its relationship to these compounds provides context for its analytical applications.

Comparison with Related Vardenafil Compounds

Table 4: Comparison of Vardenafil Oxopiperazine-D6 with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberReference
Vardenafil Oxopiperazine-D6C21H20D6N6O5S480.57448184-58-5
VardenafilC23H32N6O4S488.60Not specified
N-Desethyl VardenafilC21H28N6O4S460.55Not specified
Vardenafil Sulfonic Acid ImpurityC17H20N4O5S392.43Not specified
N-Desethyl Vardenafil-d8C21H20D8N6O4S468.60Not specified
HydroxythiovardenafilC23H32N6O4S2520.67Not specified

Analytical Method Validation for Vardenafil Compounds

The validation of analytical methods for vardenafil and its related compounds, including Vardenafil Oxopiperazine-D6, is critical for ensuring accurate and reliable results in pharmaceutical analysis.

Method Validation Parameters

In the development of analytical methods for vardenafil compounds, several validation parameters are typically assessed:

  • Accuracy: Measured as the closeness of agreement between the true value and the observed value

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day)

  • Specificity: Ability to measure the analyte unequivocally in the presence of other components

  • Linearity: Assessment of the relationship between response and concentration

  • Range: Interval between the upper and lower levels of analyte that have been demonstrated to be determined with precision, accuracy, and linearity

  • Limit of detection (LOD) and limit of quantification (LOQ)

In one study, the validation of the LC-MS/MS method for vardenafil demonstrated excellent accuracy (mean 100.8, SD 3.7, %RSD of 4%) and good precision (mean 50.4, SD 1.8, %RSD of 4%) on high (50ng/ml) plasma assay tests . Such rigorous validation ensures reliable results in analytical applications.

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